molecular formula C15H23BrClNO B1374521 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1219980-60-5

4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No. B1374521
CAS RN: 1219980-60-5
M. Wt: 348.7 g/mol
InChI Key: LUEIXVMHTYXIPF-UHFFFAOYSA-N
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Description

“4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” is a chemical compound with the molecular formula C15H23BrClNO . It is used as a reference material that meets strict industry standards . This compound is also known as Nefopam hydrochloride, a non-opioid analgesic drug widely used in clinical medicine for pain management.


Molecular Structure Analysis

The molecular structure of “this compound” is determined by its molecular formula, C15H23BrClNO . The molecular weight of this compound is 348.7 g/mol . For a detailed structural analysis, techniques such as X-ray crystallography or NMR spectroscopy are typically used.

Scientific Research Applications

Metabolic Pathways in Rats

A study by Kanamori, Inoue, Iwata, Ohmae, and Kishi (2002) explored the metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. This research is significant for understanding the metabolic pathways of similar compounds in vivo, which may include 4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride (Kanamori et al., 2002).

Absolute Configuration Determination

Talybov and Baghirli (2020) conducted research on the determination of absolute configuration in related bromo-methyl compounds. This type of study is pertinent for establishing the stereochemistry of similar compounds like this compound, which is crucial in understanding its potential interactions and behavior in various applications (Talybov & Baghirli, 2020).

Photooxidation Studies

Milano, Hussan, and Vernet (1992) studied the photooxidation of bromo-ethyl phenyl ethers, which is relevant for understanding the photochemical behavior of this compound. Such information is essential for assessing the stability and reactivity of the compound under various light conditions (Milano et al., 1992).

Synthesis and Reactions

The synthesis and reaction study of similar bromo-derivatives by Garg and Singh (1970) can provide insights into potential synthetic pathways and chemical behaviors of this compound. Understanding these aspects is crucial for its application in various scientific research areas (Garg & Singh, 1970).

Enantiomeric Resolution Studies

The study by Ali et al. (2016) on the enantiomeric resolution of bromo-ethyl compounds is relevant for potential chiral applications of this compound. The ability to separate enantiomers is crucial for many applications in pharmaceuticals and materials science (Ali et al., 2016).

Safety and Hazards

The safety and hazards associated with “4-Bromo-2-ethylphenyl 2-(2-piperidinyl)ethyl ether hydrochloride” are not specified in the retrieved information. For safety data, it’s recommended to refer to the compound’s Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

2-[2-(4-bromo-2-ethylphenoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BrNO.ClH/c1-2-12-11-13(16)6-7-15(12)18-10-8-14-5-3-4-9-17-14;/h6-7,11,14,17H,2-5,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUEIXVMHTYXIPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)Br)OCCC2CCCCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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